![molecular formula C10H16N4O4 B2498072 6-Amino-5-[2-(hydroxymethyl)morpholin-4-yl]-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 1511744-91-4](/img/structure/B2498072.png)
6-Amino-5-[2-(hydroxymethyl)morpholin-4-yl]-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
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Overview
Description
6-Amino-5-[2-(hydroxymethyl)morpholin-4-yl]-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a useful research compound. Its molecular formula is C10H16N4O4 and its molecular weight is 256.262. The purity is usually 95%.
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Biological Activity
6-Amino-5-[2-(hydroxymethyl)morpholin-4-yl]-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS No. 1511744-91-4) is a compound of interest in pharmacological research due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, pharmacodynamics, and relevant case studies.
- Molecular Formula : C₁₀H₁₆N₄O₄
- Molecular Weight : 256.26 g/mol
- Structure : The compound features a tetrahydropyrimidine core with an amino group and a morpholine substituent which may influence its biological interactions.
The biological activity of this compound has been linked to several mechanisms:
- G Protein-Coupled Receptor Modulation : The compound may interact with G protein-coupled receptors (GPCRs), which play a crucial role in signal transduction and cellular responses. GPCRs are involved in various physiological processes including neurotransmission and immune response modulation .
- Calcium Ion Regulation : It is suggested that the compound could influence intracellular calcium levels through the action of inositol trisphosphate pathways, potentially affecting muscle contraction and neurotransmitter release .
- Anti-inflammatory Properties : Preliminary studies indicate that derivatives of tetrahydropyrimidines can exhibit anti-inflammatory effects by modulating cytokine production in macrophages, suggesting a potential application in treating inflammatory diseases .
Table 1: Summary of Biological Activities
Study 1: Anti-inflammatory Effects
A study investigated the anti-inflammatory effects of similar tetrahydropyrimidine derivatives on RAW 264.7 macrophage cells. Results showed that these compounds significantly reduced the secretion of pro-inflammatory cytokines such as IL-1β and TNF-α when stimulated with lipopolysaccharides (LPS). This suggests that the compound may have therapeutic potential in managing chronic inflammatory conditions .
Study 2: GPCR Modulation
Research focusing on the modulation of GPCRs highlighted that compounds similar to this compound can enhance or inhibit receptor signaling pathways. This modulation affects various physiological responses including pain perception and immune responses .
Scientific Research Applications
Antitumor Activity
Research indicates that compounds containing morpholine and pyrimidine moieties exhibit notable antitumor activities. In vitro studies have demonstrated that derivatives of this compound can inhibit the growth of various cancer cell lines, including lung cancer (A-549) and hepatocellular carcinoma (HepG-2) cells. For example, a study reported that specific derivatives displayed comparable efficacy to standard chemotherapy agents like cisplatin .
Antimicrobial Properties
The presence of the morpholine ring in the structure contributes to enhanced antimicrobial activities. Compounds derived from this structure have shown efficacy against a range of bacterial strains, making them candidates for further development as antimicrobial agents .
Other Pharmacological Effects
In addition to antitumor and antimicrobial activities, derivatives of this compound have been investigated for their potential as anti-inflammatory, analgesic, and anticonvulsant agents. The diverse biological activities suggest that this compound could play a role in treating various conditions beyond cancer .
Study 1: Antitumor Evaluation
A series of morpholine-based heterocycles were synthesized and evaluated for their antitumor activity against human cancer cell lines. The results indicated that certain compounds exhibited significant cytotoxic effects, with IC50 values in the low micromolar range. The study highlighted the importance of structural modifications in enhancing biological activity .
Study 2: Antimicrobial Assessment
Another investigation focused on the antimicrobial properties of synthesized derivatives of 6-amino-5-[2-(hydroxymethyl)morpholin-4-yl]-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione. The results showed promising activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in infectious disease treatment .
Properties
IUPAC Name |
6-amino-5-[2-(hydroxymethyl)morpholin-4-yl]-1-methylpyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O4/c1-13-8(11)7(9(16)12-10(13)17)14-2-3-18-6(4-14)5-15/h6,15H,2-5,11H2,1H3,(H,12,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUZPUYHNJDQWHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)NC1=O)N2CCOC(C2)CO)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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